molecular formula C9H12O B15046111 (1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Cat. No.: B15046111
M. Wt: 136.19 g/mol
InChI Key: NNPXUZFTLBPVNP-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one is a bicyclic ketone with a unique structure that includes a bicyclo[3.1.1]heptane ring system. This compound is known for its distinctive chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one typically involves the oxidation of (1R)-(+)-alpha-pinene. One common method includes the use of lead tetraacetate in benzene, followed by hydrolysis and oxidation steps . The reaction conditions involve heating the mixture to 65°C and using a mechanical stirrer to ensure proper mixing.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve additional purification steps such as distillation under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form different products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Halogenated derivatives are common products.

Scientific Research Applications

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one has been studied for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive aroma.

Mechanism of Action

The mechanism of action of (1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, affecting various biochemical pathways. Its bicyclic structure allows it to fit into enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one: A stereoisomer with similar chemical properties but different biological activity.

    Verbenone: Another bicyclic ketone with a similar structure but different functional groups.

Uniqueness

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one is unique due to its specific stereochemistry and the presence of a ketone group. This configuration imparts distinct reactivity and biological properties compared to its isomers and other similar compounds.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m0/s1

InChI Key

NNPXUZFTLBPVNP-MLWJPKLSSA-N

Isomeric SMILES

CC1([C@H]2CC1C=CC2=O)C

Canonical SMILES

CC1(C2CC1C(=O)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.